Lipophilicity Differential: N-(Pyridin-4-ylmethyl)thietan-3-amine (S(II)) vs. Its 1,1-Dioxide (S(VI)) Analog
Computational LogP values reveal a pronounced lipophilicity differential between the target compound (S(II) oxidation state) and its sulfone counterpart (S(VI) oxidation state, CAS 1862092-53-2). The target compound possesses a cLogP of 1.2866, whereas the 1,1-dioxide analog registers a cLogP of −0.0318, yielding a ΔLogP of −1.32 units . This >30-fold difference in computed octanol-water partition coefficient reflects the fundamental polarity shift imparted by sulfur oxidation from S(II) to S(VI). At the class level, the ChemRxiv preprint by Stepaniuk et al. confirms that S(II) thietane derivatives remain close to cyclobutane in lipophilicity, while S(IV) and S(VI) counterparts are markedly less lipophilic, even surpassing oxetane in polarity [1].
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.2866 |
| Comparator Or Baseline | 3-((Pyridin-4-ylmethyl)amino)thietane 1,1-dioxide; cLogP = −0.0318 |
| Quantified Difference | ΔcLogP = −1.32 (sulfone more hydrophilic by >1 log unit) |
| Conditions | Computational prediction (Leyan ChemAxon-derived values); target C9H12N2S (MW 180.27); comparator C9H12N2O2S (MW 212.27) |
Why This Matters
A >1 log unit difference in cLogP directly impacts membrane permeability and oral bioavailability predictions, making the S(II) thietane the preferred choice when moderate lipophilicity is required, and the S(VI) sulfone the appropriate selection when increased aqueous solubility or reduced hERG/promiscuity risk is prioritized.
- [1] Stepaniuk, O. O.; Gavrylenko, O. V.; Vashchenko, B. V.; et al. Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv 2025. DOI: 10.26434/chemrxiv-2025-scr74. View Source
